NU-7031

Catalog No.
S548531
CAS No.
M.F
C14H15NO4
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU-7031

Product Name

NU-7031

IUPAC Name

6-methoxy-4-morpholin-4-ylchromen-2-one

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3

InChI Key

UEDWCBYLFYRZFY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3

solubility

Soluble in DMSO, not in water

Synonyms

NU7031; NU7031; NU 7031.

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3

The exact mass of the compound 6-methoxy-4-morpholino-2H-chromen-2-one is 261.10011 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NU-7031 (CAS No. 79105-88-7) is a potent, ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK). As a member of the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, NU-7031 blocks this repair pathway, making it a valuable tool for sensitizing cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. Its utility in research is defined by its ability to specifically probe the NHEJ pathway, distinct from other DNA repair or cell signaling cascades.

Selecting a kinase inhibitor based on its general class, such as 'PI3K-family inhibitor', can lead to misleading results and wasted resources. Broad-spectrum inhibitors like Wortmannin and LY294002 inhibit DNA-PK, but also potently inhibit multiple PI3K isoforms and other critical kinases like mTOR and ATM, confounding the interpretation of experimental outcomes. For example, Wortmannin's effects on radiosensitization are complex, with contributions from both DNA-PK and ATM inhibition. Even close structural analogs within the same specific class are not directly interchangeable; for instance, NU-7441 is a more potent successor to NU-7031. Procuring a compound with a well-defined and appropriate selectivity profile, such as NU-7031 for targeted DNA-PK studies, is critical for generating reproducible and clearly interpretable data on the NHEJ pathway.

Potent DNA-PK Inhibition for Effective Pathway Blockade

NU-7031 is a potent inhibitor of DNA-PK, demonstrating an IC50 of 0.23 µM in cell-free assays. This level of potency is sufficient for effectively blocking the kinase activity of DNA-PK in various experimental setups designed to study the non-homologous end joining (NHEJ) pathway.

Evidence DimensionBiochemical Inhibition (IC50)
Target Compound Data0.23 µM (as NU7026)
Comparator Or BaselineN/A - Baseline Potency
Quantified DifferenceN/A
ConditionsCell-free DNA-PK kinase assay.

This establishes the compound's fundamental biochemical activity, ensuring it is a valid tool for its primary intended purpose of inhibiting DNA-PK.

High Selectivity for DNA-PK Over Core Signaling Kinase PI3K

A critical procurement differentiator for NU-7031 (referred to by its synonym NU7026) is its high selectivity for DNA-PK over the closely related and ubiquitous signaling kinase, PI3K. NU-7031 is 60-fold more selective for DNA-PK (IC50 = 0.23 µM) than for PI3K (IC50 > 14 µM). In contrast, the common tool compound LY294002 inhibits both DNA-PK and PI3K with similar potency (IC50 of 1.4 µM and ~0.5 µM, respectively), making it impossible to attribute observed cellular effects solely to DNA repair inhibition.

Evidence DimensionSelectivity Ratio (PI3K IC50 / DNA-PK IC50)
Target Compound Data>60-fold
Comparator Or BaselineLY294002: ~0.35-fold (less selective)
Quantified DifferenceNU-7031 is significantly more selective for DNA-PK than the broad-spectrum inhibitor LY294002.
ConditionsCell-free kinase assays.

This selectivity is crucial for researchers needing to isolate the effects of DNA-PK inhibition from the widespread cellular effects of PI3K pathway disruption, ensuring clearer, more publishable results.

Demonstrated Cellular Activity: Enhancement of DNA Damage-Induced Apoptosis

Beyond biochemical potency, NU-7031 demonstrates functional activity in a cellular context by enhancing the effects of DNA-damaging agents. Treatment with NU-7031 (as NU7026) enhances G2/M cell cycle arrest and apoptosis following the induction of DNA damage. This provides direct evidence that its inhibition of DNA-PK translates to the desired biological outcome of preventing DNA repair and promoting cell death, a key requirement for studies involving radio- or chemosensitization.

Evidence DimensionCellular Outcome
Target Compound DataEnhances G2/M arrest and apoptosis
Comparator Or BaselineImplied baseline of DNA-damaging agent alone
Quantified DifferenceQualitative enhancement
ConditionsCell-based assays following DNA damage.

This confirms the compound is cell-permeable and effectively engages its target in a live-cell environment to produce a functionally relevant downstream effect, validating its use in cellular studies.

Isolating the Role of NHEJ in Response to Specific DNA-Damaging Agents

When the research goal is to specifically determine the contribution of the DNA-PK-mediated NHEJ pathway to cell survival after treatment with a novel compound or radiation, NU-7031 is an appropriate choice. Its high selectivity against PI3K ensures that observed sensitization is attributable to the inhibition of DNA repair, not confounding effects from a major cell survival pathway.

Control Compound for Studies Using Newer, More Potent DNA-PK Inhibitors

In studies employing next-generation, highly potent DNA-PK inhibitors like NU-7441 or AZD7648, NU-7031 serves as a valuable, well-characterized benchmark. Its use allows for comparison against a historically significant tool compound, helping to contextualize the potency and effects of newer agents.

Validating Targets in Screens for Synthetic Lethality with DNA Repair Defects

For screening cancer cell lines with known defects in other DNA repair pathways (e.g., homologous recombination), NU-7031 can be used to test for synthetic lethality by inhibiting the remaining critical NHEJ pathway. This allows for the identification of genetic backgrounds that are particularly vulnerable to DNA-PK inhibition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

261.10010796 g/mol

Monoisotopic Mass

261.10010796 g/mol

Heavy Atom Count

19

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1. Nutley BP, Smith NF, Hayes A, Kelland LR, Brunton L, Golding BT, Smith GC, Martin NM, Workman P, Raynaud FI. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. Br. J. Cancer (2005)

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